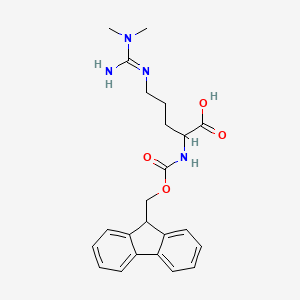
Fmoc-ADMA hydrochloride salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-ADMA hydrochloride salt, also known as N-α-Fmoc-N,N-ω-dimethyl-N-ωÆ-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine hydrochloride, is a derivative used in peptide synthesisThis compound is known for its role in modifying peptides to enhance their cellular uptake, making it relevant for drug delivery systems and therapeutic molecule development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-ADMA hydrochloride salt involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The Pbf protecting group is introduced during the synthesis and is removed during the TFA-mediated cleavage reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis (SPPS) techniques. The process includes the coupling of the protected amino acid derivatives using standard activation methods, followed by the removal of the Pbf protecting group during the cleavage reaction .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-ADMA hydrochloride salt undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu.
Deprotection Reactions: The Fmoc group is rapidly removed by base, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.
Deprotection: 20% piperidine in DMF.
Major Products Formed
The major products formed from these reactions include the desired peptide with the Fmoc group removed, leaving the free amine group available for further reactions .
Aplicaciones Científicas De Investigación
Fmoc-ADMA hydrochloride salt has a wide range of applications in scientific research, including:
Peptide Synthesis: Used in the synthesis of peptides containing methylated arginine residues.
Drug Delivery Systems: Enhances the cellular uptake of therapeutic molecules.
Mecanismo De Acción
The mechanism of action of Fmoc-ADMA hydrochloride salt involves the modification of peptides to enhance their cellular uptake. The molecular targets and pathways involved include the interaction with RNA and the enhancement of peptide uptake by cells .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg (Me,Pbf)-OH: Another derivative used in peptide synthesis with similar protecting groups.
Fmoc-SDMA (Boc)2-ONa:
Fmoc-Lys (Me,Boc)-OH:
Uniqueness
Fmoc-ADMA hydrochloride salt is unique in its ability to introduce asymmetric dimethyl-arginine residues, which enhances the cellular uptake of peptides. This makes it particularly valuable in drug delivery systems and therapeutic molecule development .
Propiedades
IUPAC Name |
5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
![1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12815734.png)

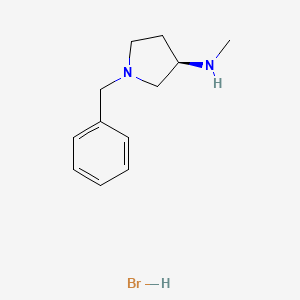

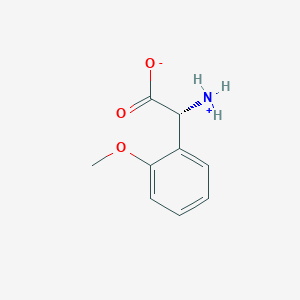
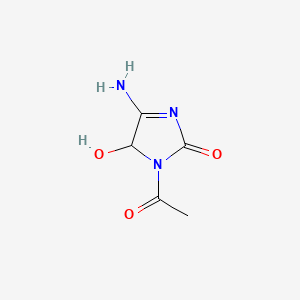
![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)
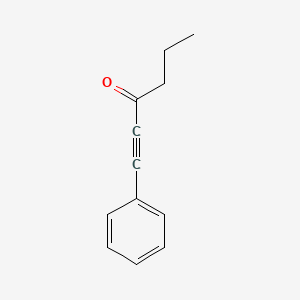
![1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12815796.png)
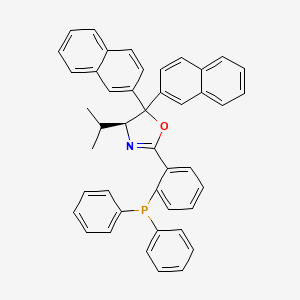
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12815818.png)
![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)
